molecular formula C19H19N3O4 B11186333 N'-[1-(5-methoxy-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

N'-[1-(5-methoxy-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

Cat. No.: B11186333
M. Wt: 353.4 g/mol
InChI Key: BVQMFJKILCFWRE-UHFFFAOYSA-N
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Description

N’-[1-(5-methoxy-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxy group, a methylphenyl group, and a benzohydrazide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(5-methoxy-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 5-methoxy-2-methylphenylamine with succinic anhydride to form an intermediate, which is then reacted with benzohydrazide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(5-methoxy-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzohydrazide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N’-[1-(5-methoxy-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[1-(5-methoxy-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of dihydrofolate reductase and enoyl ACP reductase by binding to their active sites . This inhibition disrupts essential biological pathways, leading to antibacterial and antitubercular effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[1-(5-methoxy-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide stands out due to its dual inhibitory action on dihydrofolate reductase and enoyl ACP reductase, which is not commonly observed in similar compounds. This dual action enhances its potential as a therapeutic agent with broad-spectrum antibacterial and antitubercular activities .

Properties

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

N'-[1-(5-methoxy-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

InChI

InChI=1S/C19H19N3O4/c1-12-8-9-14(26-2)10-16(12)22-17(23)11-15(19(22)25)20-21-18(24)13-6-4-3-5-7-13/h3-10,15,20H,11H2,1-2H3,(H,21,24)

InChI Key

BVQMFJKILCFWRE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC)N2C(=O)CC(C2=O)NNC(=O)C3=CC=CC=C3

Origin of Product

United States

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